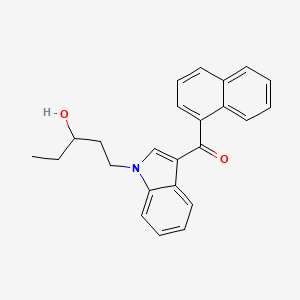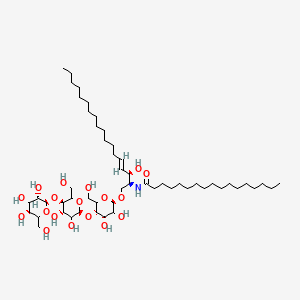
N-Heptadecanoyl ceramide trihexoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Heptadecanoyl ceramide trihexoside is a synthetic compound with a molecular weight of 1038.36 g/mol . It is also known as C17:0-Ceramide trihexoside . This compound is used in Fabry disease studies and sphingolipid ceramide studies .
Physical And Chemical Properties Analysis
This compound is a solid compound that is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
1. Diagnostic and Therapeutic Applications in Fabry Disease
N-Heptadecanoyl ceramide trihexoside is pivotal in the diagnosis and management of Fabry disease. The disease, caused by a deficiency of α-galactosidase A, leads to the accumulation of ceramide trihexoside in various cell types and body fluids. The quantification of this compound, often using mass spectrometry methods, is crucial in diagnosing Fabry disease and monitoring the efficacy of enzyme replacement therapy (ERT). Techniques such as tandem mass spectrometry have been developed for measuring ceramide trihexoside, which helps in evaluating the clinical efficacy of ERT treatments in Fabry patients (Bekri et al., 2006); (Mills et al., 2002).
2. Understanding of Fungal Cell Biology
Research into ceramide trihexosides has extended into fungal biology, with studies highlighting their role in fungal cells. These studies have explored the unique structural characteristics and biological properties of fungal ceramides, including their involvement in morphological transitions and fungal growth. Understanding these aspects can contribute to the development of new antifungal agents that inhibit growth and differentiation of pathogenic species (Barreto-Bergter et al., 2004).
3. Insights into Parasitic Infections
Ceramide trihexosides have been studied in the context of parasitic infections, particularly in liver flukes like Fasciola gigantica and Fasciola hepatica. These studies have shown that these parasites express ceramide trihexoside in their tegument, which is similar to the CD77 leucocyte cluster of differentiation antigen in mammals. This similarity fits into the concept of molecular mimicry, where parasites imitate host molecules, potentially contributing to their survival and pathogenicity (Wuhrer et al., 2001).
4. Potential in Cancer Research
Studies have investigated ceramide trihexosides in the context of cancer research. For instance, the ceramide-sphingosine-1-phosphate rheostat has been identified as a therapeutic target, and certain ceramide analogs have been shown to block proliferation and enhance the efficacy of clinical chemotherapeutics in chemoresistant cancer. This highlights the potential of ceramide trihexosides in the development of new cancer therapies (Antoon & Beckman, 2012).
5. Impact on Reproductive Health
Research has also linked ceramide trihexosides to reproductive health issues, particularly in the context of Fabry disease. Studies have noted azoospermia (absence of sperm) as a potential complication of Fabry disease, with testicular biopsies revealing ceramide trihexoside deposits in Leydig cells. This highlights the importance of considering reproductive health in the management of Fabry disease patients (Lacombe et al., 2010).
Wirkmechanismus
Target of Action
N-Heptadecanoyl ceramide trihexoside is a synthetic compound that is primarily used in studies related to Fabry disease and sphingolipid ceramide
Mode of Action
Ceramides, in general, are known to play a crucial role in cellular apoptosis and stress responses . They can form distinct, cholesterol-poor and ceramide-enriched membrane domains that alter cellular signal transduction by clustering of receptor molecules .
Biochemical Pathways
Ceramides are important intermediates in the biosynthesis of sphingolipids, such as sphingomyelin . The major product of ceramide metabolism is sphingomyelin . In the context of Fabry disease, the accumulation of a specific type of sphing
Biochemische Analyse
Biochemical Properties
It is known that this compound could be used in Fabry disease studies and sphingolipid ceramide studies
Cellular Effects
It is known that it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that it could potentially exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,4S,5S)-5-[(2S,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H99NO18/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41(59)54-36(37(58)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)35-67-51-47(65)44(62)49(39(33-56)69-51)72-53-48(66)45(63)50(40(34-57)70-53)71-52-46(64)43(61)42(60)38(32-55)68-52/h28,30,36-40,42-53,55-58,60-66H,3-27,29,31-35H2,1-2H3,(H,54,59)/b30-28+/t36-,37+,38?,39?,40?,42-,43?,44-,45-,46-,47?,48?,49+,50-,51+,52+,53-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSNZTFVKHTNKM-SKSJQVEHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@@H]([C@@H](C(O1)CO)O[C@H]2C([C@@H]([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H99NO18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1038.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

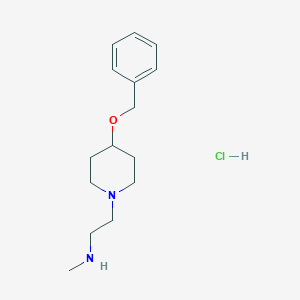

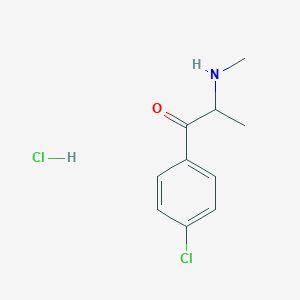
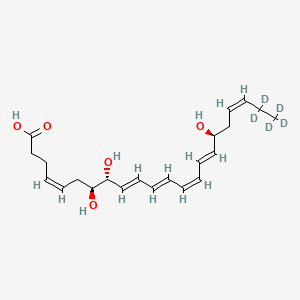





![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3026421.png)



